molecular formula C12H17N3 B3245947 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine CAS No. 173386-74-8

1-[2-(dimethylamino)ethyl]-1H-indol-6-amine

Cat. No.: B3245947
CAS No.: 173386-74-8
M. Wt: 203.28 g/mol
InChI Key: NMLMAJOVSWGCQS-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the dimethylaminoethyl group and the indole ring .

Cellular Effects

Given its structure, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine vary with different dosages in animal models .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine typically involves the reaction of indole derivatives with dimethylaminoethyl halides under specific conditions. One common method is the nucleophilic substitution reaction where indole is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding indole-6-carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents. This leads to the formation of halogenated or nitrated indole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired transformations.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-1H-indol-6-amine can be compared with other similar compounds such as:

    2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry and drug delivery systems.

    N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymerization reactions.

    2-Dimethylaminoethanol: Utilized in the synthesis of pharmaceuticals and as a precursor in organic synthesis.

The uniqueness of this compound lies in its indole structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMAJOVSWGCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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